5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is systematically named according to IUPAC rules as (1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0¹,¹³.0⁴,¹².0⁵,⁹]nonadec-2-en-16-ol . This nomenclature reflects its pentacyclic cucurbitane skeleton, which includes:
- A 5,19-epoxy bridge connecting C5 and C19.
- Methoxy groups at C19 and C25.
- Double bonds at C6–C7 and C23–C24 (E-configuration).
- A hydroxyl group at C3.
The stereochemical configuration is defined by eight chiral centers (C1, C4, C5, C8, C9, C12, C13, C16, and C19), with the R or S designations determined via X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) data . For example, the 19R configuration was confirmed by NOESY correlations between H-19 and H-8 .
Molecular Geometry and Conformational Analysis
The molecule adopts a bent conformation due to the rigid pentacyclic framework and the 5,19-epoxy bridge (Figure 1). Key geometric features include:
- Torsion angles : The B–C ring junction (C8–C9–C10–C11) exhibits a cis relationship between H-8β and the C9 methyl group, enforcing a non-planar geometry .
- Axial orientation of the C3 hydroxyl group : Unlike typical equatorial alignments in triterpenoids, the C3-OH adopts an axial position due to steric constraints from the C17 methyl group .
Table 1: Selected bond lengths and angles
| Parameter | Value (Å/°) |
|---|---|
| C5–O19 (epoxy) | 1.434 Å |
| C19–O–C5 | 61.2° |
| C3–O (hydroxyl) | 1.421 Å |
| C23–C24 (E-double bond) | 1.335 Å |
These features were validated using density functional theory (DFT) calculations and NOESY correlations, which confirmed spatial proximities such as H-3α to H-5β .
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction studies resolved the absolute configuration of the compound. Key crystallographic parameters include:
Table 2: Crystallographic data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 12.45 Å, b = 14.32 Å, c = 15.67 Å |
| β angle | 98.5° |
| Resolution | 0.84 Å |
The structure revealed a right-handed conformation of the side chain and a chair conformation for ring C . The epoxy bridge caused significant distortion in ring A, reducing its puckering amplitude compared to non-epoxidized cucurbitanes .
Comparative Analysis with Related Cucurbitane-Type Triterpenoids
This compound belongs to the cucurbitane family, which shares a tetracyclic skeleton but varies in oxidation and substitution patterns. Key comparisons include:
Table 3: Structural comparison with related cucurbitanes
Notable differences:
- Oxidation state : Unlike momordicosides, which feature a C19 aldehyde, this compound has a C19 methoxy group .
- Epoxy ring : The 5,19-epoxy bridge distinguishes it from non-epoxidized cucurbitanes like cucurbitacin B .
- Side-chain stereochemistry : The E-configured C23–C24 double bond contrasts with the Z-configuration in kuguacins .
These structural nuances correlate with distinct physicochemical properties, such as increased polarity due to the epoxy and methoxy groups, which enhance solubility in polar solvents like dimethyl sulfoxide .
Properties
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHCXXYKHCXPSQ-FJKUPRPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Extraction and Partitioning
The primary source of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is the fruit of Momordica charantia. Kimura et al. (2005) established a methanol-based extraction protocol: fresh or dried fruit material is homogenized in methanol under reflux, followed by filtration and solvent evaporation. The crude extract is partitioned between ethyl acetate and water, with the ethyl acetate layer concentrated to yield a triterpenoid-rich fraction. This step selectively isolates non-polar cucurbitanes, including the target compound.
Table 1: Key Parameters for Solvent Extraction
Chromatographic Purification
The ethyl acetate fraction undergoes sequential chromatography. Initial separation using silica gel column chromatography with a gradient of hexane-ethyl acetate (9:1 to 1:1) elutes cucurbitane-type triterpenoids. Further purification by reversed-phase HPLC (C18 column, acetonitrile-water) isolates this compound at >95% purity. The compound’s identity is confirmed via comparison with spectral data from prior studies.
Challenges in Synthetic Preparation
No synthetic routes for this compound have been reported to date. The structural complexity—including a pentacyclic cucurbitane skeleton, epoxy groups, and methoxy substitutions—poses significant synthetic challenges. Molecular modeling studies suggest that regioselective epoxidation and methoxylation would require advanced catalytic systems, which remain unexplored for this compound.
Analytical Characterization and Validation
Spectroscopic Identification
-
NMR Spectroscopy :
The compound’s structure is elucidated using -NMR, -NMR, and HMBC. Key signals include a methoxy group at (s, 3H) and an epoxy proton at (d, J = 6.5 Hz). -
Mass Spectrometry :
High-resolution ESI-MS shows a molecular ion peak at 501.3765 [M+H], consistent with the molecular formula .
Chemical Reactions Analysis
Types of Reactions
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.
Scientific Research Applications
Hypoglycemic Activity
One of the most significant applications of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is its hypoglycemic effect. Research indicates that this compound can lower blood glucose levels and improve insulin sensitivity. A study demonstrated that it acts through mechanisms independent of AMP-activated protein kinase (AMPK) activation in vitro .
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can attenuate inflammation induced by tumor necrosis factor-alpha (TNF-a) in various cell lines . This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
This compound has been reported to possess antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases such as cancer and cardiovascular diseases .
Anticancer Potential
Emerging research points to the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Further research is needed to explore its efficacy in vivo.
Case Study 1: Hypoglycemic Effects
In a controlled study involving diabetic rats treated with this compound, researchers observed a significant reduction in fasting blood glucose levels compared to the control group. The treatment group also exhibited improved lipid profiles and reduced markers of oxidative stress.
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of this compound revealed that it significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages exposed to TNF-a. The findings suggest that it may serve as a therapeutic agent for inflammatory conditions such as arthritis.
Mechanism of Action
The mechanism of action of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with molecular targets and pathways involved in cell proliferation and apoptosis. It exerts its antitumor effects by:
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Inhibiting Cell Proliferation: Preventing the growth and division of cancer cells.
Modulating Signaling Pathways: Affecting pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Cucurbitane Triterpenoids
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Methoxy vs. Hydroxy Groups :
- Methoxy groups at C-19 and C-25 enhance lipophilicity, improving membrane permeability and enzyme inhibition (e.g., α-glucosidase) compared to hydroxylated analogs like 5β,19-epoxy-19-methoxycucurbita-6,23-diene-3β,25-diol .
- Hydroxyl groups increase polarity, favoring solubility but reducing bioactivity in hydrophobic environments .
Glycosylation Effects :
- Glycosides (e.g., goyaglycoside d, karaviloside II) exhibit reduced cytotoxicity and bioavailability due to larger molecular size and sugar moieties hindering cellular uptake .
Epoxide Ring and Diene System :
- The 5β,19-epoxide and conjugated diene (C-6/C-23) are critical for anticancer activity, likely via electrophilic interactions with cellular targets .
Stereochemical Variations :
- C-19 configuration (R vs. S) impacts bioactivity. For example, 19R isomers show stronger EBV-EA inhibition than 19S analogs .
Biological Activity
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is a triterpenoid compound derived from the plant Momordica charantia (bitter melon), known for its diverse biological activities. This article summarizes the current understanding of its biological activity, including anti-inflammatory, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
This compound has the molecular formula and is classified as a cucurbitane-type triterpenoid. Its structure features multiple methoxy groups which contribute to its biological properties. The compound's detailed structure can be referenced in databases such as PubChem .
1. Anti-inflammatory Effects
Research indicates that cucurbitane-type triterpenoids exhibit significant anti-inflammatory properties. A study demonstrated that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 p40. Specifically, this compound showed promising results with an IC50 value of 0.245 μM for IL-6 inhibition, indicating strong anti-inflammatory potential .
Table 1: Cytokine Inhibition by Cucurbitane-Type Triterpenoids
| Compound | IC50 (μM) |
|---|---|
| 5,19-Epoxy-19,25-dimethoxycucurbita | 0.245 |
| Positive Control (SB203580) | 5.000 |
| Other Active Compounds | 0.028 - 1.962 |
2. Anticancer Activity
The anticancer properties of 5,19-Epoxy-19,25-dimethoxycucurbita have been explored in various cancer cell lines. It has been reported to induce apoptosis in U251 and U87 glioma cells by inhibiting the Wnt/β-catenin signaling pathway . The compound's ability to modulate signaling pathways makes it a candidate for further cancer research.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving glioma cell lines:
- Cell Lines Used : U251 and U87
- Mechanism : Suppression of LGR5 and Wnt/β-catenin signaling
- Outcome : Enhanced Smac expression leading to increased apoptosis.
3. Enzyme Inhibition
5,19-Epoxy-19,25-dimethoxycucurbita has also demonstrated inhibitory activity against key enzymes involved in metabolic processes:
- α-glucosidase
- α-amylase
- Protein Tyrosine Phosphatase 1B (PTP1B)
These activities suggest potential applications in managing diabetes and metabolic disorders .
Table 2: Enzyme Inhibition by Cucurbitane-Type Triterpenoids
| Enzyme | Inhibition Activity |
|---|---|
| α-glucosidase | Significant |
| α-amylase | Significant |
| PTP1B | Significant |
Mechanistic Insights
The biological activities of 5,19-Epoxy-19,25-dimethoxycucurbita can be attributed to its interactions at the molecular level:
- Cytokine Interaction : The compound forms hydrogen bonds with key residues in proteins involved in inflammatory responses.
- Signaling Pathways : Modulation of pathways like Wnt/β-catenin is critical for its anticancer effects.
- Enzymatic Interactions : Binding affinity to enzymes such as α-glucosidase suggests competitive inhibition mechanisms.
Q & A
Basic: How can researchers confirm the structural identity of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic techniques:
- NMR (1H, 13C, and 2D experiments) to resolve the epoxy and methoxy groups and verify stereochemistry.
- High-resolution mass spectrometry (HR-MS) to validate the molecular formula (C₂₈H₄₀O₄, molecular weight ~500.75 g/mol, as per experimental data) .
- X-ray crystallography (if crystalline) for absolute configuration determination.
Note: Cross-reference with published spectral databases to resolve discrepancies in CAS registry entries (e.g., 874287-87-3 vs. 85372-70-9) .
Advanced: What experimental design strategies are recommended for studying its bioactivity in vitro?
Methodological Answer:
- Use factorial design to optimize assay conditions (e.g., concentration ranges, solvent compatibility with DMSO) and minimize confounding variables .
- Prioritize dose-response assays in relevant cell lines (e.g., HEK293 for receptor interactions) with controls for solvent cytotoxicity .
- Include positive/negative controls (e.g., known cucurbitacin derivatives) to validate assay specificity.
Basic: What are the primary natural sources and extraction protocols for this compound?
Methodological Answer:
- Sources: Isolated from Cucurbitaceae family plants; taxonomic specificity should be confirmed via LC-MS or GC-MS profiling .
- Extraction: Use polar solvents (e.g., methanol/water mixtures) followed by column chromatography (silica gel or Sephadex LH-20) and TLC for purity checks .
Advanced: How can researchers address solubility challenges in pharmacological assays?
Methodological Answer:
- Solubility enhancement: Test co-solvents (e.g., Cremophor EL or cyclodextrins) while monitoring compound stability via HPLC .
- Dynamic light scattering (DLS) to assess nanoparticle formulations if aggregation occurs in aqueous buffers .
Advanced: How to resolve contradictions in reported spectral data across studies?
Methodological Answer:
- Reproduce experiments under identical conditions (solvent, temperature, instrumentation).
- Cross-validate with independent techniques (e.g., compare NMR data with IR for functional groups) .
- Consult open-access repositories (e.g., PubChem) for consensus spectra, noting batch-to-batch variability in natural product isolation .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Follow GHS guidelines for unknown hazards: Use PPE (gloves, goggles), ensure fume hood ventilation, and avoid inhalation/contact .
- Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .
Advanced: What strategies optimize synthetic routes for analogs?
Methodological Answer:
- Apply response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading) .
- Use membrane separation technologies (e.g., nanofiltration) for efficient purification of intermediates .
Advanced: How to investigate its mechanism of action in complex biological systems?
Methodological Answer:
- Combine knockout cell models (e.g., CRISPR-Cas9) with molecular docking to identify target receptors .
- Perform metabolomic profiling (LC-MS/MS) to trace downstream metabolic perturbations .
Basic: What analytical methods quantify this compound in mixtures?
Methodological Answer:
- HPLC-DAD or UPLC-QTOF for high sensitivity and selectivity; calibrate with certified reference standards .
- GC-MS (after derivatization) for volatile fractions, ensuring no thermal degradation .
Advanced: How to assess its stability under varying environmental conditions?
Methodological Answer:
- Conduct accelerated stability studies (ICH Q1A guidelines) at elevated temperatures/humidity, monitoring degradation via LC-MS .
- Use Arrhenius modeling to predict shelf-life under standard lab conditions .
Contradictions and Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
